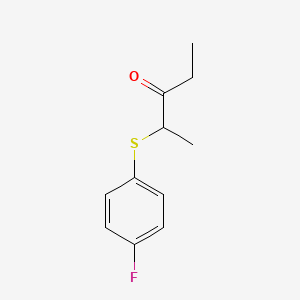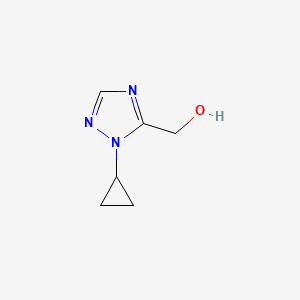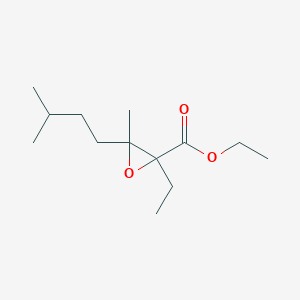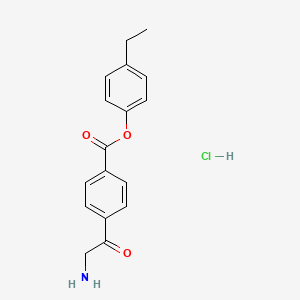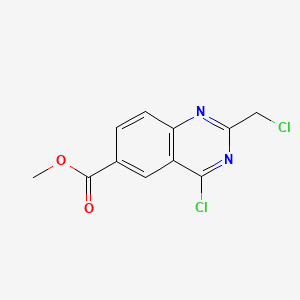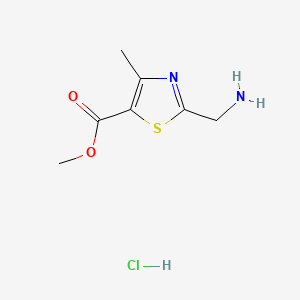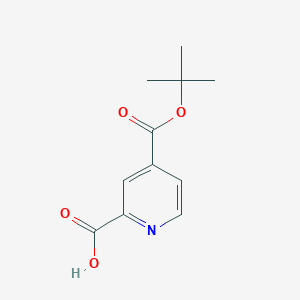
4-(Tert-butoxycarbonyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxycarbonyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the picolinic acid. This compound is commonly used in organic synthesis, particularly in the development of protein degraders and chemical conjugates due to its ability to act as a rigid linker .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-(Tert-butoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The picolinic acid moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form bioconjugates and protein degraders.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major products formed from the reactions of this compound include deprotected picolinic acid derivatives and various bioconjugates used in targeted protein degradation .
科学的研究の応用
4-(Tert-butoxycarbonyl)picolinic acid has several scientific research applications:
作用機序
The mechanism of action of 4-(tert-butoxycarbonyl)picolinic acid primarily involves its role as a linker in protein degraders. The Boc group provides stability and protection to the amino group, allowing for selective reactions and conjugation with other molecules. The picolinic acid moiety can interact with metal ions and other molecular targets, facilitating the formation of stable complexes .
類似化合物との比較
Similar Compounds
4-(tert-butoxycarbonylamino)picolinic acid: Similar in structure but with an amino group instead of a carboxylic acid.
2-(tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid: Another Boc-protected picolinic acid derivative used in similar applications.
Uniqueness
4-(Tert-butoxycarbonyl)picolinic acid is unique due to its rigid structure and ability to act as a linker in the development of protein degraders. Its stability and selective reactivity make it a valuable compound in various scientific research and industrial applications .
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-12-8(6-7)9(13)14/h4-6H,1-3H3,(H,13,14) |
InChIキー |
HKPOFGQMQJNESX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


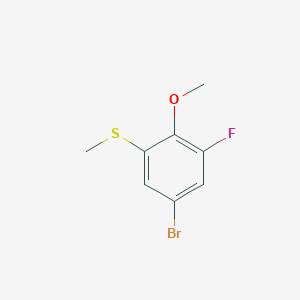
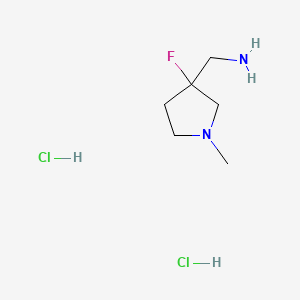
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

